3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-ol

Description

Historical Context of 1,2,4-Oxadiazole Chemistry

The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, emerged as a chemical curiosity with limited applications until the mid-20th century. Early studies focused on its photochemical rearrangements and stability, but pharmacological interest surged in the 1960s with the development of Oxolamine, a 1,2,4-oxadiazole derivative marketed as a cough suppressant. Over the past two decades, advancements in synthetic methodologies and bioisosteric design have positioned 1,2,4-oxadiazoles as critical scaffolds in drug discovery. The heterocycle’s ability to mimic ester and amide functionalities while resisting hydrolysis has driven its adoption in antimicrobial, anticancer, and anti-inflammatory agents.

Structural Nomenclature and Identification Systems

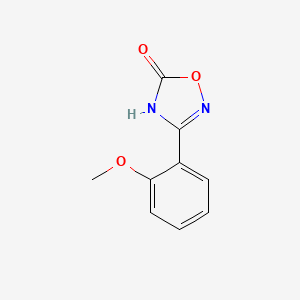

The compound 3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-ol belongs to the 1,2,4-oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. Its systematic IUPAC name reflects the substitution pattern:

- Position 3 : 2-methoxyphenyl group

- Position 5 : hydroxyl group

Key identifiers :

| Identifier | Value |

|---|---|

| Molecular Formula | C₉H₈N₂O₃ |

| SMILES | COC1=CC=CC=C1C2=NOC(O)N2 |

| InChIKey | MDL Number: MFCD00134245 |

| CAS Registry Number | 12067-00-4 |

Spectroscopic data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), confirm the presence of characteristic peaks for the methoxyphenyl (δ 3.85 ppm for OCH₃) and hydroxyl groups (δ 9.2 ppm).

Position of this compound within Heterocyclic Chemistry

1,2,4-Oxadiazoles occupy a unique niche among heterocycles due to their electronic and steric properties. Compared to the more common 1,3,4-oxadiazoles, 1,2,4-isomers exhibit greater metabolic stability and enhanced hydrogen-bonding capacity. The methoxyphenyl substituent in this compound introduces aromatic π-electron density, modulating reactivity at the oxadiazole core. This structural feature enables interactions with biological targets such as enzymes and receptors, as demonstrated in studies of analogous compounds.

Table 1: Comparative Properties of Key Oxadiazole Isomers

| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole |

|---|---|---|

| Aromaticity | Moderate | High |

| Hydrolytic Stability | High | Moderate |

| Bioisosteric Utility | Ester/Amide Mimicry | Carboxylic Acid Mimicry |

| Common Applications | Antimicrobial Agents | Anticancer Agents |

Significance in Organic and Heterocyclic Compound Research

This compound exemplifies the versatility of 1,2,4-oxadiazoles in addressing challenges in medicinal and materials chemistry:

Drug Design :

Materials Science :

Synthetic Methodology :

Table 2: Synthetic Methods for 1,2,4-Oxadiazoles

| Method | Starting Materials | Conditions | Yield |

|---|---|---|---|

| Tiemann-Krüger Synthesis | Amidoximes + Acyl Chlorides | Solvent-free, melting | 35–50% |

| Microwave Irradiation | Nitriles + Hydroxylamine | CH₃COOH/MgO, 150°C, 10 min | >90% |

| Superbase Cyclization | Amidoximes + Carboxylic Acid Esters | NaOH/DMSO, RT, 4–24h | 11–90% |

This compound’s dual functionality—aromatic substitution and hydroxyl group—facilitates further derivatization, making it a cornerstone in combinatorial chemistry libraries. Ongoing research explores its utility in photodynamic therapy and as a fluorescence probe, leveraging the conjugated π-system of the methoxyphenyl group.

Structure

2D Structure

Properties

IUPAC Name |

3-(2-methoxyphenyl)-4H-1,2,4-oxadiazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-13-7-5-3-2-4-6(7)8-10-9(12)14-11-8/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSTIXYRDYWLYJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NOC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Comparative Analysis of Methods

| Method | Conditions | Time | Yield | Key Advantage |

|---|---|---|---|---|

| Conventional | Microwave, silica gel | 15 min | 70–75% | High purity |

| Microwave-Assisted | Solvent-free, 100 W | 10 min | 80–85% | Rapid, energy-efficient |

| Ultrasound-Promoted | Ethanol/water, 50% amplitude | 30 min | 68–72% | Mild conditions |

| Electrochemical | LiClO₄/MeCN, 1.2 V | 2 h | 60–65% | No toxic reagents |

Critical Considerations

- Side Reactions : Competing formation of 1,3,4-oxadiazoles is minimized using silica gel.

- Purification : Column chromatography (hexanes/ethyl acetate, 9:1) is standard for isolating the final product.

- Stability : The hydroxyl group at position 5 necessitates storage under anhydrous conditions to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Biological Activities

The biological activities of 3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-ol have been extensively studied:

- Antimicrobial Activity : Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with the oxadiazole core can inhibit the growth of various bacterial and fungal strains, suggesting potential applications in developing new antibiotics .

- Anticancer Properties : The compound has demonstrated promising anticancer activity against several cancer cell lines. For example, derivatives of 1,2,4-oxadiazoles have been reported to exhibit antiproliferative effects against chronic myeloid leukemia cells and other cancer types. The mechanism often involves the inhibition of specific enzymes or pathways associated with cancer cell growth .

- Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties. This could be attributed to its ability to modulate inflammatory pathways, making it a candidate for further investigation in inflammatory disease models.

Therapeutic Applications

Given its diverse biological activities, this compound holds potential for various therapeutic applications:

- Antibiotic Development : Due to its antimicrobial properties, this compound could serve as a lead structure for developing new antibiotics targeting resistant strains of bacteria and fungi.

- Cancer Therapy : The anticancer effects observed in vitro suggest that this compound could be further developed into a therapeutic agent for treating specific types of cancer. Its ability to inhibit cancer cell proliferation warrants clinical trials to evaluate its efficacy and safety in humans.

- Anti-inflammatory Drugs : The potential anti-inflammatory effects may lead to the development of new treatments for chronic inflammatory conditions such as arthritis or other autoimmune diseases.

Case Studies

Several case studies have highlighted the applications of this compound:

- Study on Anticancer Activity : In one study published in a peer-reviewed journal, researchers synthesized various derivatives of 1,2,4-oxadiazoles and evaluated their anticancer activities against multiple cancer cell lines. The results indicated that certain modifications to the oxadiazole structure significantly enhanced anticancer potency .

- Antimicrobial Efficacy Study : Another study investigated the antimicrobial efficacy of oxadiazole derivatives against common pathogens. The findings revealed that compounds with the methoxyphenyl substituent exhibited superior antimicrobial activity compared to their unsubstituted counterparts.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Comparison with 1,3,4-Oxadiazole Derivatives

- 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole (3m): This compound replaces the 1,2,4-oxadiazole core with a 1,3,4-oxadiazole ring. The methoxy group is ortho-substituted on the phenyl ring, similar to 3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-ol. For example, 1,3,4-oxadiazoles are often electron-withdrawing, which may enhance metabolic stability compared to 1,2,4-oxadiazoles .

- This positional isomerism highlights the importance of substituent orientation in modulating physicochemical properties .

Table 1: Structural Comparison of Oxadiazole Derivatives

| Compound | Core Structure | Substituents (Position) | Key Properties |

|---|---|---|---|

| This compound | 1,2,4-Oxadiazole | -OH (5), 2-methoxyphenyl (3) | High hydrogen-bonding potential |

| 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | 1,3,4-Oxadiazole | Phenyl (5), 2-methoxyphenyl (2) | Electron-withdrawing core |

| 2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | 1,3,4-Oxadiazole | Phenyl (5), 4-methoxyphenyl (2) | Reduced steric hindrance |

Comparison with 1,2,4-Oxadiazole Derivatives

- 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole: This compound substitutes the hydroxyl group with an indole moiety and incorporates electron-withdrawing chlorine atoms. It exhibits potent monoamine oxidase (MAO) inhibition (IC₅₀ = 0.12 µM for MAO-B), underscoring the role of electron-withdrawing groups in enhancing target binding. In contrast, the hydroxyl group in this compound may favor solubility over enzymatic inhibition .

- 5-(1H-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole :

The benzotriazole substituent introduces additional hydrogen-bonding sites, improving crystallinity and thermal stability. Weak C–H⋯N interactions dominate its solid-state packing, whereas the hydroxyl group in this compound may lead to stronger intermolecular hydrogen bonds .

Comparison with Oxazole Derivatives

- 3-(4-Methoxyphenyl)-1,2-oxazol-5-ol :

Replacing the 1,2,4-oxadiazole core with a 1,2-oxazole ring (one oxygen, one nitrogen) reduces ring strain and alters electronic distribution. The para-methoxy substitution here may enhance lipophilicity compared to the ortho-methoxy group in this compound, affecting membrane permeability .

Physicochemical Properties

- Hydrogen Bonding: The hydroxyl group in this compound enhances aqueous solubility compared to non-polar derivatives like 2-(4-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole .

- Thermal Stability : Benzotriazole-containing oxadiazoles exhibit higher melting points due to strong intermolecular interactions, whereas methoxy-substituted derivatives may show lower thermal stability .

Biological Activity

3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique oxadiazole ring substituted with a methoxyphenyl group, which enhances its chemical stability and biological activity. The oxadiazole moiety is known for its role in various pharmacological activities, making it a valuable scaffold in drug design.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways of microorganisms and cancer cells.

- Signal Transduction Interference : It may disrupt signaling pathways that regulate cell growth and apoptosis, particularly in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been studied against various bacterial strains and fungi, demonstrating effectiveness that suggests potential applications as an antimicrobial agent.

Anticancer Activity

Several studies have highlighted the compound's anticancer properties:

- Cytotoxicity : It has shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). For instance, IC50 values have been reported in the micromolar range, indicating significant potency against these cell lines .

Anti-inflammatory Activity

In vivo studies have demonstrated that derivatives of oxadiazoles can exhibit anti-inflammatory effects. For example, specific analogs have shown analgesic properties in formalin-induced pain models in mice .

Case Studies

- Phosphodiesterase Inhibition : A study involving the synthesis of disubstituted oxadiazoles showed that certain derivatives displayed potent inhibition of phosphodiesterase (PDE4B), which is relevant for treating conditions like asthma and COPD .

- Antiglycation Potential : Another research focused on synthesizing oxadiazole derivatives revealed promising antiglycation effects, which are crucial for developing treatments for diabetes-related complications .

Q & A

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications of the this compound scaffold?

- Methodological Answer : Synthesize derivatives with substituent variations (e.g., halogens, alkyl groups) at the methoxyphenyl or oxadiazole positions. Test analogs in parallel assays (e.g., IC₅₀ determinations) and use multivariate analysis (e.g., PCA) to correlate structural features with activity. Prioritize modifications based on computational ADMET predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.